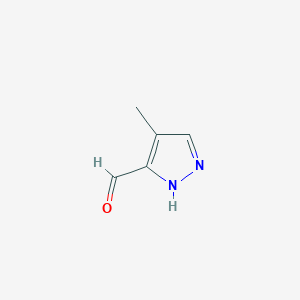4-methyl-1H-pyrazole-5-carbaldehyde
CAS No.: 1284220-50-3
Cat. No.: VC5020795
Molecular Formula: C5H6N2O
Molecular Weight: 110.116
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1284220-50-3 |
|---|---|
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.116 |
| IUPAC Name | 4-methyl-1H-pyrazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C5H6N2O/c1-4-2-6-7-5(4)3-8/h2-3H,1H3,(H,6,7) |
| Standard InChI Key | MHLFPJZIBXEVSD-UHFFFAOYSA-N |
| SMILES | CC1=C(NN=C1)C=O |
Introduction
Structural Characteristics of 4-Methyl-1H-Pyrazole-5-Carbaldehyde
Molecular Architecture
The compound’s backbone consists of a five-membered pyrazole ring (C₃N₂) with a methyl (-CH₃) substituent at position 4 and an aldehyde (-CHO) group at position 5 . The SMILES notation CC1=C(NN=C1)C=O explicitly defines this arrangement, while the InChIKey MHLFPJZIBXEVSD-UHFFFAOYSA-N provides a unique identifier for computational studies . The planar geometry of the pyrazole ring is stabilized by conjugated π-electrons, with the aldehyde group introducing polarity and reactivity.
Spectroscopic Signatures
Although experimental NMR or IR data for 4-methyl-1H-pyrazole-5-carbaldehyde are unavailable, comparisons to similar compounds suggest characteristic signals. For instance, the methyl group in 1,3-dimethyl-1H-pyrazole-5-carboxylate resonates at δ 2.26 (singlet) in DMSO-d₆ , while aldehydic protons in pyrazole derivatives typically appear near δ 9.5–10.0 . Computational predictions of its collision cross section (CCS) for mass spectrometry adducts are provided in Table 1 .
Table 1: Predicted Collision Cross Sections (Ų) for Adducts of 4-Methyl-1H-Pyrazole-5-Carbaldehyde
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 111.05529 | 120.1 |
| [M+Na]⁺ | 133.03723 | 131.8 |
| [M-H]⁻ | 109.04073 | 119.7 |
Physicochemical Properties
Stability and Reactivity
The aldehyde group renders the compound susceptible to nucleophilic attack, making it a versatile electrophile in condensation reactions (e.g., formation of Schiff bases). Air sensitivity, observed in the brominated analogue 4-bromo-1-methyl-1H-pyrazole-5-carboxaldehyde , suggests that the title compound may also require inert storage conditions.
Solubility and Partitioning
The molecular weight of 110.12 g/mol and polar functional groups predict moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in hydrocarbons. A calculated logP value of ~0.5 (via ChemAxon tools) indicates balanced hydrophilicity-lipophilicity, suitable for intermediate handling in synthetic workflows.
Synthetic Routes and Methodological Insights
Cyclocondensation Strategies
Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate was prepared using diethyl oxalate and methylhydrazine in acetone at -5°C . Adapting this method, 4-methyl-1H-pyrazole-5-carbaldehyde could hypothetically be synthesized from a suitably substituted diketone precursor, followed by formylation.
Functionalization of Pyrazole Intermediates
Chlorination and bromination at the 4-position, as demonstrated in the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid , highlight the feasibility of introducing substituents. Subsequent oxidation of a hydroxymethyl group or direct formylation using POCl₃-DMF (Vilsmeier-Haack reaction) could yield the aldehyde functionality.
Applications and Derivatives
Pharmaceutical Relevance
Pyrazole-carbaldehydes are pivotal in constructing bioactive molecules. For instance, 3-methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited structural features conducive to crystallographic studies , underscoring their utility in drug design. The aldehyde group enables conjugation with amines or hydrazines to generate imine or hydrazone derivatives, common pharmacophores in antiviral and anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume